2-Naphthol, 7-amino-, hydrochloride

Vue d'ensemble

Description

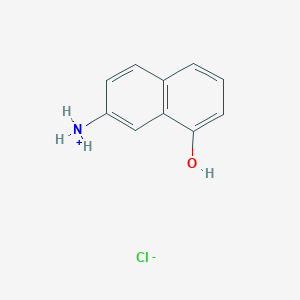

2-Naphthol, 7-amino-, hydrochloride, also known as 7-amino-2-naphthol hydrochloride, is an organic compound with the molecular formula C10H10ClNO. This compound is a derivative of naphthol, where an amino group is substituted at the 7th position and is combined with hydrochloric acid to form the hydrochloride salt. It is commonly used in various chemical and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthol, 7-amino-, hydrochloride typically involves the following steps:

Nitration of 2-Naphthol: The initial step involves the nitration of 2-naphthol to form 7-nitro-2-naphthol. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Reduction of Nitro Group: The nitro group in 7-nitro-2-naphthol is then reduced to an amino group. This reduction can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.

Formation of Hydrochloride Salt: The final step involves the treatment of 7-amino-2-naphthol with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-Naphthol, 7-amino-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form different amine derivatives.

Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various substituted naphthols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Iron powder, catalytic hydrogenation.

Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products Formed

Oxidation Products: 7-nitroso-2-naphthol, 7-nitro-2-naphthol.

Reduction Products: Various amine derivatives.

Substitution Products: Halogenated or sulfonated naphthols.

Applications De Recherche Scientifique

Structure and Composition

- Molecular Formula : C10H10ClNO

- Molecular Weight : 201.65 g/mol

- Physical State : Typically appears as a crystalline solid.

Chemical Synthesis

2-Naphthol, 7-amino-, hydrochloride serves as a crucial starting material in organic synthesis, particularly in the production of:

- Heterocyclic Compounds : It is utilized in multicomponent reactions such as the Betti reaction, which produces aminobenzylnaphthols.

- Dyes and Pigments : The compound can participate in various substitution reactions to form azo compounds, which are widely used as dyes.

Biological Applications

The compound has shown promise in biological research, particularly:

- Enzyme Interactions : It acts as a substrate in biochemical assays that study enzyme kinetics and mechanisms.

- Antimicrobial Activity : Research indicates that it can inhibit the growth of certain bacterial strains by disrupting metabolic processes through enzyme inhibition .

Environmental Chemistry

2-Naphthol derivatives are studied for their role in degrading environmental pollutants, such as azo dyes. For instance, it has been used in studies focusing on the anaerobic degradation of azo dyes, demonstrating its potential in bioremediation efforts .

Case Studies

Several studies have highlighted the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated significant inhibition of bacterial growth through enzyme interaction. |

| Study B | Dye Degradation | Showed effective degradation of azo dyes under anaerobic conditions. |

| Study C | Synthesis Optimization | Improved yields in the synthesis of aminobenzylnaphthols using modified reaction conditions. |

Comparison with Related Compounds

The unique positioning of functional groups on the naphthalene ring allows for distinct reactivity compared to similar compounds such as 1-amino-2-naphthol and 4-amino-1-naphthol. This specificity contributes to its unique applications in both synthetic and biological contexts.

| Compound | Functional Groups | Key Applications |

|---|---|---|

| 2-Naphthol, 7-amino-, HCl | -NH2 at position 7; -OH at position 2 | Dyes, enzyme substrates |

| 1-Amino-2-naphthol | -NH2 at position 1; -OH at position 2 | Photochromic compounds |

| 4-Amino-1-naphthol | -NH2 at position 4; -OH at position 1 | Azo dye synthesis |

Mécanisme D'action

The mechanism of action of 2-Naphthol, 7-amino-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can inhibit or activate specific pathways, depending on the context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Naphthol, 6-amino-, hydrochloride: Similar structure but with the amino group at the 6th position.

1-Naphthol, 7-amino-, hydrochloride: The amino group is attached to the 1-naphthol structure.

2-Naphthol, 4-amino-, hydrochloride: The amino group is at the 4th position.

Uniqueness

2-Naphthol, 7-amino-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Propriétés

IUPAC Name |

(8-hydroxynaphthalen-2-yl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h1-6,12H,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJQTIRDUJWSOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)[NH3+])C(=C1)O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93-36-7 (Parent) | |

| Record name | 2-Naphthol, 7-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051761161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51761-16-1 | |

| Record name | 2-Naphthol, 7-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051761161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.